![molecular formula C20H24N6 B6442932 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548977-42-8](/img/structure/B6442932.png)

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

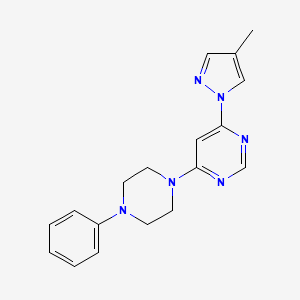

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an imidazole ring, and a pyrimidine ring. The presence of these rings suggests that this compound could potentially exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a piperazine ring substituted with a dimethylphenyl group, an imidazole ring substituted with a methyl group, and a pyrimidine ring connecting them. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, imidazole, and pyrimidine rings. These groups could potentially engage in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .作用机制

Target of Action

The primary targets of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, allowing the next nerve impulse to be transmitted across the synaptic gap . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . For instance, it inhibits AChE, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . It also binds to α1-ARs, potentially affecting the contraction of smooth muscles .

Biochemical Pathways

The compound’s action on AChE and α1-ARs affects several biochemical pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can affect various cognitive functions, as cholinergic neurotransmission plays a crucial role in learning and memory . The compound’s interaction with α1-ARs can influence the contraction of smooth muscles, potentially affecting blood pressure and urinary function .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability . This suggests that the compound may have good bioavailability, allowing it to reach its targets effectively .

Result of Action

The compound’s action on AChE and α1-ARs can have various molecular and cellular effects. Its inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function . Its interaction with α1-ARs can affect the contraction of smooth muscles, potentially influencing blood pressure and urinary function .

安全和危害

未来方向

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its mechanism of action, as well as in vivo studies to assess its efficacy and safety .

属性

IUPAC Name |

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-15-4-5-16(2)18(12-15)24-8-10-25(11-9-24)19-13-20(23-14-22-19)26-7-6-21-17(26)3/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIOFQBTDJUCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442852.png)

![6-cyclopropyl-5-fluoro-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6442867.png)

![8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442884.png)

![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6442889.png)

![6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6442894.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442895.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442914.png)

![4-methyl-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442920.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6442922.png)

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442926.png)

![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6442944.png)

![3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6442946.png)

![4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442960.png)